HUP30
Overview
Description
HUP30, also known as N-(6-Nitrobenzothiazol-2-yl)cyclohexanecarboxamide, is a potent vasodilating agent. It stimulates soluble guanylyl cyclase, activates potassium channels, and blocks extracellular calcium influx. This compound has shown significant effects in inhibiting phenylephrine-induced aorta contraction and increasing cyclic guanosine monophosphate levels in phenylephrine-stimulated aorta .
Mechanism of Action
Target of Action
HUP30 primarily targets soluble guanylyl cyclase and potassium (K+) channels , and it also blocks extracellular calcium (Ca2+) influx . These targets play crucial roles in various physiological processes, including vasodilation and regulation of muscle contraction.
Mode of Action
This compound interacts with its targets in a specific manner. It stimulates soluble guanylyl cyclase, which is an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). This leads to an increase in cGMP levels, which in turn activates K+ channels . Concurrently, this compound blocks the influx of extracellular Ca2+, thereby inhibiting muscle contraction .
Biochemical Pathways
The activation of K+ channels and the inhibition of Ca2+ influx by this compound affect several biochemical pathways. These include the cGMP pathway, which is involved in the relaxation of smooth muscle cells, and the Ca2+ signaling pathway, which plays a key role in muscle contraction .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The stimulation of soluble guanylyl cyclase and activation of K+ channels by this compound lead to vasodilation . Additionally, by blocking the influx of extracellular Ca2+, this compound inhibits muscle contraction . These actions result in the relaxation of blood vessels, thereby reducing blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HUP30 involves the reaction of 6-nitrobenzothiazole with cyclohexanecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions
HUP30 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted benzothiazole compounds .
Scientific Research Applications
HUP30 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study vasodilating agents and their mechanisms.
Biology: this compound is used to investigate the role of potassium and calcium channels in cellular processes.
Medicine: Research on this compound focuses on its potential therapeutic applications in treating cardiovascular diseases due to its vasodilating properties.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Comparison with Similar Compounds
Similar Compounds
- N-(6-Nitrobenzothiazol-2-yl)cyclohexanecarboxamide
- 2-Aryl- and 2-amido-benzothiazoles
Uniqueness
HUP30 is unique due to its multifunctional vasodilating properties. Unlike other similar compounds, this compound not only stimulates soluble guanylyl cyclase but also activates potassium channels and blocks extracellular calcium influx. This combination of actions makes this compound a potent and versatile vasodilating agent .
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKFFKOZSLHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353402 | |
Record name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312747-21-0 | |
Record name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 312747-21-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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